molecular formula C14H18N2O6 B2873654 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid CAS No. 499995-73-2

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Cat. No.: B2873654
CAS No.: 499995-73-2
M. Wt: 310.306
InChI Key: JLVLDNCAYKCLCI-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of free amine compounds.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid involves its ability to interact with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the Boc protecting group.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the nitro group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the nitrophenyl group. This combination allows for selective reactions and provides versatility in synthetic applications .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLDNCAYKCLCI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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